3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol
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Overview
Description
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with tert-butyl and methyl groups, along with a propanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-tert-butyl-3-methylpiperazine with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where 4-tert-butyl-3-methylpiperazine reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but lacks the tert-butyl group.
4-Methyl-1-piperazinepropanol: Another piperazine derivative with a different substitution pattern.
Uniqueness
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both tert-butyl and methyl groups on the piperazine ring, which can significantly influence its chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
6320-22-5 |
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Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
3-(4-tert-butyl-3-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-11-10-13(6-5-9-15)7-8-14(11)12(2,3)4/h11,15H,5-10H2,1-4H3 |
InChI Key |
OHRYVQOKRLRKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(C)(C)C)CCCO |
Origin of Product |
United States |
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